1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Overview
Description
N-Hydroxysulfosuccinimide (sodium salt) is a water-soluble sulfonated analog of N-hydroxysuccinimide. It is commonly used in bioconjugation techniques, particularly for the activation of carboxyl groups to form amine-reactive esters. The compound has the molecular formula C4H4NNaO6S and a molecular weight of 217.13 g/mol .
Mechanism of Action
Target of Action
The primary target of 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid is proteins and colloidal particles . It is used to modify the surface of these targets for reaction, labeling, or immobilization .
Mode of Action
This compound acts as a cross-linking reagent . It forms stable active ester intermediates , which can react with proteins and colloidal particles, modifying their surface for further reactions .
Pharmacokinetics
It is known that the compound is stable and has low toxicity .
Result of Action
The result of the action of this compound is the modification of the surface of proteins and colloidal particles . This modification allows for further reactions, labeling, or immobilization of these targets .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C . This ensures its stability and efficacy.
Biochemical Analysis
Biochemical Properties
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid plays a crucial role in biochemical reactions as an activator. It is often used to modify the surface of proteins and colloidal particles for reaction, labeling, or immobilization . This compound interacts with enzymes and proteins, facilitating the formation of amide bonds in peptide synthesis. The nature of these interactions involves the activation of carboxyl groups, making them more reactive towards nucleophilic attack by amines .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modifying proteins and enzymes, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the modification of surface proteins can alter cell signaling pathways, leading to changes in gene expression and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an activator in amide synthesis by forming reactive intermediates that facilitate the coupling of carboxyl groups with amines . This process involves enzyme inhibition or activation, depending on the specific biochemical reaction being targeted. Additionally, changes in gene expression can occur as a result of these interactions, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It is typically stored at refrigerated temperatures to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modify proteins and enzymes without causing adverse effects. At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular functions and metabolic activities . Threshold effects are also noted, where a certain dosage level is required to achieve the desired biochemical modifications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein and peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of amide bonds, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for the efficient synthesis of peptides and other biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its effective participation in biochemical reactions and modifications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The activity and function of the compound are closely linked to its localization, as it needs to be in proximity to its target biomolecules to be effective.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxysulfosuccinimide (sodium salt) is synthesized by reacting N-hydroxysuccinimide with a sulfonating agent, typically in the presence of a dehydrating agent such as carbodiimides. The reaction conditions often involve mixing the reactants in an aqueous or methanolic solution and maintaining the reaction at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of N-Hydroxysulfosuccinimide (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxysulfosuccinimide (sodium salt) primarily undergoes substitution reactions, particularly with carboxyl groups to form active esters. These esters are highly reactive towards primary amines, facilitating the formation of stable amide bonds .
Common Reagents and Conditions
The most common reagents used in reactions involving N-Hydroxysulfosuccinimide (sodium salt) are carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reactions are typically carried out in aqueous or methanolic solutions at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving N-Hydroxysulfosuccinimide (sodium salt) are amine-reactive esters, which are used in various bioconjugation applications. These esters can further react with primary amines to form stable amide bonds, commonly used in protein cross-linking and labeling .
Scientific Research Applications
N-Hydroxysulfosuccinimide (sodium salt) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide: A non-sulfonated analog that is less hydrophilic compared to N-Hydroxysulfosuccinimide (sodium salt).
N-Hydroxysulfosuccinimide: The free acid form of the compound, which is also used in similar bioconjugation applications.
Uniqueness
N-Hydroxysulfosuccinimide (sodium salt) is unique due to its water solubility and enhanced reactivity towards primary amines. This makes it particularly useful in aqueous bioconjugation reactions, where other less hydrophilic compounds may not perform as effectively .
Properties
IUPAC Name |
1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO6S/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2,8H,1H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJXGCIPWAVXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501002684 | |
Record name | 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501002684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82436-78-0 | |
Record name | N-Hydroxysulfosuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082436780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501002684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.